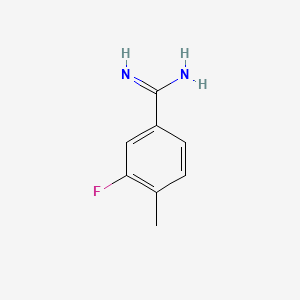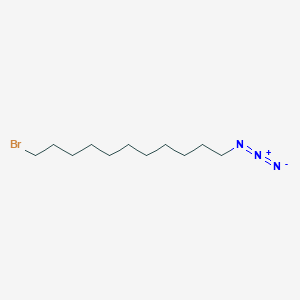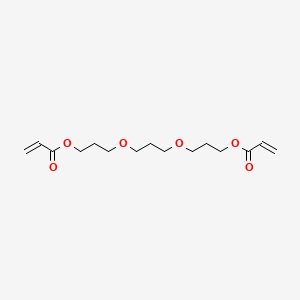
Tripropylene Glycol Diacrylate, Mixture of Isomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripropylene Glycol Diacrylate, Mixture of Isomers, is a difunctional acrylic monomer with the chemical formula C15H24O6 and a molecular weight of 300.35 g/mol . It is commonly used in various industrial applications due to its low viscosity, high reactivity, and excellent crosslinking properties . This compound is often utilized in UV-curable inks, coatings, adhesives, and other polymer-based materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripropylene Glycol Diacrylate is synthesized through the esterification of tripropylene glycol with acrylic acid in the presence of a catalyst and a polymerization inhibitor . The reaction typically involves heating the mixture to a temperature range of 70-115°C for several hours, followed by purification steps to isolate the final product .
Industrial Production Methods
In industrial settings, the production of Tripropylene Glycol Diacrylate involves the use of large-scale reactors where tripropylene glycol and acrylic acid are combined with a catalyst and inhibitor. The mixture is heated and stirred to ensure complete reaction, and the product is then purified through distillation and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Tripropylene Glycol Diacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized by free radicals to form crosslinked polymers.
Addition Reactions: The acrylate groups can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under UV light or heat.
Addition Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.
Major Products
Crosslinked Polymers: Formed through polymerization, used in coatings, adhesives, and other applications.
Acrylate Adducts: Formed through addition reactions, used in various chemical syntheses.
Scientific Research Applications
Tripropylene Glycol Diacrylate is widely used in scientific research due to its versatile properties:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the fabrication of hydrogels for tissue engineering and drug delivery systems.
Medicine: Employed in dental resins and other biomedical applications.
Industry: Applied in UV-curable inks, coatings, and adhesives for various industrial applications.
Mechanism of Action
The mechanism of action of Tripropylene Glycol Diacrylate involves the formation of free radicals upon exposure to UV light or heat, which initiate the polymerization process . The acrylate groups react with other monomers or oligomers to form crosslinked networks, resulting in materials with enhanced mechanical and chemical properties .
Comparison with Similar Compounds
Similar Compounds
Ethylene Glycol Diacrylate: Similar in structure but with a shorter glycol chain.
Diethylene Glycol Diacrylate: Contains two ethylene glycol units, offering different reactivity and properties.
Tetraethylene Glycol Diacrylate: Has a longer glycol chain, resulting in different mechanical properties.
Uniqueness
Tripropylene Glycol Diacrylate stands out due to its balance of low viscosity, high reactivity, and excellent crosslinking properties, making it suitable for a wide range of applications .
Properties
CAS No. |
68901-05-3 |
|---|---|
Molecular Formula |
C15H24O6 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
3-[3-(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate |
InChI |
InChI=1S/C15H24O6/c1-3-14(16)20-12-6-10-18-8-5-9-19-11-7-13-21-15(17)4-2/h3-4H,1-2,5-13H2 |
InChI Key |
FWQJYIDNAYBUMM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCOCCCOCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-chloro-2-(isopropylamino)pyridin-4-yl]-N-[1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12510129.png)
![2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B12510134.png)
![1-Pyridin-4-yl-3-[7-(trifluoromethyl)quinolin-2-yl]prop-2-en-1-one](/img/structure/B12510141.png)
![3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12510154.png)
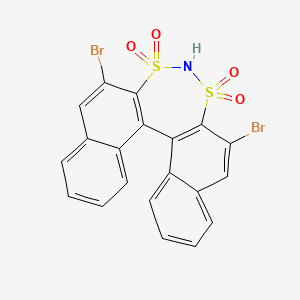
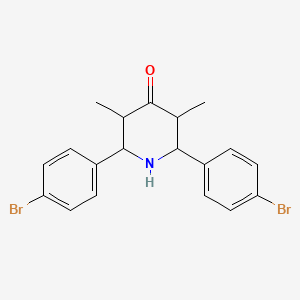
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12510175.png)
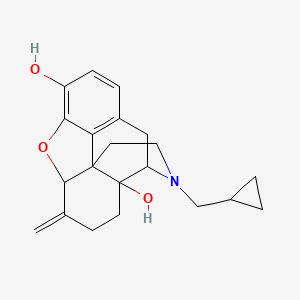
![2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510178.png)
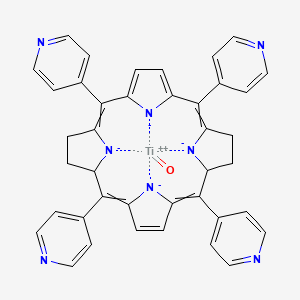
![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)carbamoyl]prop-2-enoic acid](/img/structure/B12510193.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B12510210.png)
